1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate
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Overview
Description
1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate typically involves multiple steps, starting with the formation of the pyridinium core. The process may include the following steps:
Formation of the Pyridine Ring: The pyridine ring is constructed using a suitable precursor, such as pyridine itself or a substituted pyridine derivative.
Introduction of Phenyl Groups: Phenyl groups are introduced at the 2, 4, and 6 positions of the pyridine ring through electrophilic aromatic substitution reactions.
Methylation: The 4-methylphenyl group is introduced at the 1-position through a methylation reaction.
Formation of Tetrafluoroborate Salt: The final step involves the conversion of the pyridinium cation into its tetrafluoroborate salt form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may be carried out in specialized reactors under controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.
Substitution Products: New derivatives with different substituents at the pyridine ring.
Scientific Research Applications
1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It can be employed in biological studies to investigate cellular processes and interactions.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Triphenylpyridinium chloride
4-Methylpyridinium iodide
2,4,6-Triphenylpyridinium bromide
Properties
IUPAC Name |
1-(4-methylphenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N.BF4/c1-23-17-19-28(20-18-23)31-29(25-13-7-3-8-14-25)21-27(24-11-5-2-6-12-24)22-30(31)26-15-9-4-10-16-26;2-1(3,4)5/h2-22H,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNWRGKOBQGCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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